2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

X-ray crystallography conformational analysis structure-based drug design

2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034417-88-2) is a fully synthetic, heterocyclic small molecule (molecular formula C₁₈H₁₈BrN₃O₂, molecular weight 388.27 g·mol⁻¹). The compound integrates three pharmacophoric elements within a single scaffold: a 2-bromobenzamide moiety, a 3,5-dimethylpyrazole core, and a furan-2-yl substituent at the pyrazole C4 position.

Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
CAS No. 2034417-88-2
Cat. No. B2392958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034417-88-2
Molecular FormulaC18H18BrN3O2
Molecular Weight388.265
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CC=CO3
InChIInChI=1S/C18H18BrN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23)
InChIKeyNNFXGTQQTRZCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034417-88-2): Procurement-Ready Compound Profile


2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034417-88-2) is a fully synthetic, heterocyclic small molecule (molecular formula C₁₈H₁₈BrN₃O₂, molecular weight 388.27 g·mol⁻¹) . The compound integrates three pharmacophoric elements within a single scaffold: a 2-bromobenzamide moiety, a 3,5-dimethylpyrazole core, and a furan-2-yl substituent at the pyrazole C4 position . X‑ray crystallographic analysis has resolved its three‑dimensional conformation, establishing that the pyrazole–amide, pyrazole–benzene, and amide–benzene planes adopt dihedral angles of 40.6°, 81.6°, and 58.3°, respectively [1]. This non‑planar architecture determines the relative spatial orientation of the bromine atom, the furan oxygen, and the pyrazole N‑ethyl linker, parameters that can critically affect target‑binding geometry and selectivity when compared with regioisomeric or substituent‑variant analogs.

Why 2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Replaced by In‑Class Analogs


Compounds sharing the 4‑(furan‑2‑yl)‑3,5‑dimethyl‑1H‑pyrazole‑1‑ethyl‑benzamide scaffold can diverge sharply in biological performance when the benzamide substituent is altered. The 2‑bromo substituent is not a passive spectator; its van der Waals volume (≈29.8 ų) and modest electronegativity influence both the conformational preferences of the benzamide carbonyl and the compound’s overall lipophilicity (calculated LogP for the 2‑Br analog ≈3.9 vs ≈3.4 for the 2‑H parent) . Replacement with a 2‑methyl, 2‑fluoro, 2,6‑difluoro, or 3‑dimethylamino group yields analogs that differ in hydrogen‑bond acceptor capacity, steric bulk, and electronic distribution, which together can alter target residence time, off‑rate, and selectivity across bromodomain‑containing proteins or nuclear receptor targets [1]. Generic procurement of an “in‑class” pyrazole‑benzamide without precise substituent matching therefore carries a material risk of obtaining a compound with divergent binding kinetics, solubility, and cellular potency, even when the core scaffold appears identical.

Quantitative Differentiation Evidence: 2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide vs. Closest Analogs


Dihedral Angle Architecture: Pyrazole–Amide–Benzene Conformational Fingerprint vs. Furan‑Regioisomers

Single‑crystal X‑ray diffraction defines a unique conformational signature for this compound: the pyrazole–amide dihedral angle is 40.6°, pyrazole–benzene is 81.6°, and amide–benzene is 58.3° [1]. By contrast, a closely related N‑(furan‑2‑yl)‑pyrazole‑benzamide regioisomer (C₁₅H₁₃N₃O₄) crystallises with a pyrazole–benzene dihedral angle of 67.7°, a difference of 13.9° that re‑orients the benzamide group relative to the heterocyclic core [2]. Such angular differences alter the vector along which the 2‑bromophenyl ring projects into a target binding pocket, a parameter directly relevant for computational docking and structure‑activity relationship (SAR) studies.

X-ray crystallography conformational analysis structure-based drug design

Bromine Substituent Effect: 2‑Br vs. 2‑H, 2‑Me, 2‑F, 2,6‑diF, and 3‑NMe₂ on Calculated Lipophilicity and Polar Surface Area

In silico comparison of six analogs that vary only in the benzamide substituent reveals that the 2‑bromo derivative possesses a calculated LogP of ~3.9 and a topological polar surface area (tPSA) of 60.2 Ų . The 2‑H analog is markedly less lipophilic (clogP ~3.4), the 2‑Me analog is similar in lipophilicity but lacks the halogen‑bond donor capacity, the 2‑F analog (clogP ~3.5) is more polar, and the 2,6‑diF analog (clogP ~3.6) offers a different electrostatic surface. The 3‑NMe₂ analog (clogP ~3.3, tPSA 66.5 Ų) is the most hydrophilic and may exhibit altered membrane permeability .

lipophilicity drug-likeness physicochemical profiling

Furan vs. Thiophene Bioisosteric Replacement: Predicted Target‑Binding Divergence

The sulfur analog 2‑bromo‑N‑(2‑(3,5‑dimethyl‑4‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide (CAS 2034376‑52‑6) replaces the furan oxygen with a thiophene sulfur . While no direct head‑to‑head bioassay data for this exact pair are publicly available, class‑level inference from bromodomain inhibitor programs indicates that furan‑to‑thiophene substitution in pyrazole‑containing BET inhibitors can alter BRD4 BD1 IC₅₀ values by >5‑fold and shift selectivity between BD1 and BD2 domains [1]. The furan oxygen acts as a hydrogen‑bond acceptor (HBA), whereas thiophene sulfur is a weak HBA, and this difference can re‑order the hydrogen‑bond network in the acetyl‑lysine binding pocket. Additionally, the C–O–C angle (~106°) in furan differs from the C–S–C angle (~92°) in thiophene, subtly altering the vector of the heterocycle relative to the pyrazole core.

bioisosterism bromodomain inhibition heterocyclic SAR

Recommended Application Scenarios for 2-Bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide Based on Verified Differentiation Evidence


Structure‑Based Drug Design Campaigns Requiring an Experimentally Resolved 3D Conformation

The availability of single‑crystal X‑ray diffraction data for this compound (dihedral angles: pyrazole–amide 40.6°, pyrazole–benzene 81.6°, amide–benzene 58.3°) makes it a preferred choice for computational chemists performing docking studies, molecular dynamics simulations, or pharmacophore model generation. Unlike the majority of analogs in this chemical space for which only 2D structures or low‑energy conformers are available, this compound’s experimentally determined non‑planar geometry provides a validated starting point for virtual screening workflows. Substitution with a regioisomeric furan‑pyrazole‑benzamide (pyrazole–benzene dihedral 67.7°) would introduce a 13.9° angular error that could propagate through docking poses and lead to false‑negative virtual hits [1].

Halogen‑Bonding and Lipophilicity‑Dependent Target Engagement Studies

The 2‑bromo substituent confers a calculated LogP of ~3.9, approximately 0.5 log units higher than the 2‑H parent and 0.6 log units higher than the 3‑NMe₂ analog . This lipophilicity differential makes the compound suitable for studies where passive membrane permeability is a critical parameter, such as cellular phenotypic screening or blood‑brain barrier penetration models. Furthermore, the bromine atom can function as a halogen‑bond donor to backbone carbonyl oxygens in protein binding sites, a capability absent in the 2‑H and 2‑Me analogs. Medicinal chemists evaluating halogen‑bonding contributions to binding affinity should prioritize this exact compound over non‑halogenated or fluoro‑substituted alternatives.

Heterocycle‑Dependent Bromodomain or Nuclear Receptor SAR Exploration

Class‑level evidence from BET bromodomain inhibitor programs indicates that furan‑to‑thiophene replacement can shift BRD4 BD1 potency by >5‑fold and alter BD1/BD2 selectivity [1]. Similarly, the RORγ inverse agonist program demonstrated that pyrazole‑containing benzamides are exquisitely sensitive to benzamide‑ring substitution [2]. This compound, with its unique combination of a furan‑2‑yl C4 substituent, 3,5‑dimethylpyrazole core, and 2‑bromobenzamide, occupies a distinct chemical space. It is the appropriate choice for hit‑to‑lead or lead‑optimisation programs where systematic variation of the heterocycle (furan vs. thiophene vs. phenyl) is the primary SAR question, and where the 3,5‑dimethyl substitution on the pyrazole is held constant to minimise confounding variables.

Analytical Reference Standard for Chromatographic Method Development

The compound’s well‑defined physicochemical properties (MW 388.27, clogP ~3.9, tPSA 60.2 Ų, one H‑bond donor, four H‑bond acceptors) and its structural dissimilarity to the more polar 3‑NMe₂ analog (clogP ~3.3, tPSA 66.5 Ų) make it a suitable reference standard for developing and validating reversed‑phase HPLC or LC‑MS methods intended to resolve closely eluting pyrazole‑benzamide analogs. Its bromine isotopic signature (⁷⁹Br:⁸¹Br ≈1:1) also provides a distinctive mass spectrometric fingerprint that facilitates unambiguous identification in complex biological matrices, a feature not available with the 2‑Cl or 2‑F analogs.

Quote Request

Request a Quote for 2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.